Spiro[3.5]nonan-2-one
Overview
Description
Spiro[3.5]nonan-2-one is a bicyclic organic compound with a spiro carbon atom that connects two nonane rings. It has a molecular weight of 138.21 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 4 steps . The steps include the use of diethyl ether, magnesium, ethylene oxide, and carbon tetrachloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H14O . The InChI code for this compound is 1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 138.21 .Scientific Research Applications
Synthesis and Chemical Properties
- Spiro[3.5]nonan-2-one derivatives have been synthesized through various chemical processes. For instance, Gerlach and Müller (1972) described syntheses of spiro[4.4]nonane-1,6-dione through rearrangement and Claisen condensation processes (Gerlach & Müller, 1972).
- Kuroda et al. (2000) accomplished the synthesis of spiro[4.4]nonane and spiro[4.5]decane ring systems via FeCl3-induced Nazarov cyclization (Kuroda et al., 2000).
- Lehmann, Kuhn, and Krüger (2003) reported a two-step synthesis of spiro[3.5]nonane-6,8-dione, highlighting the production scalability of the target molecule (Lehmann, Kuhn, & Krüger, 2003).
Applications in Catalysis and Polymerization
- Shuikin and Voznesenskaya (1966) investigated the conversion of spiro[4,4]nonane using platinum-alumina and palladium-alumina catalysts, revealing its potential in catalytic reforming (Shuikin & Voznesenskaya, 1966).
- Trathnigg and Hippmann (1981) studied the polymerization behavior of a spiro-orthoester, providing insights into its potential application in polymer sciences (Trathnigg & Hippmann, 1981).
Biologically Active Compounds and Medicinal Chemistry
- Hati et al. (2016) reported on spiro[pyrrolidine-3, 3´-oxindole] motifs showing significant inhibitory activity against breast cancer cells, indicating its relevance in medicinal chemistry (Hati et al., 2016).
- Augustyniak and Ming (2011) described the application of a spiro compound in "turn-on" fluorescence for early detection of aluminum corrosion, illustrating its use in smart coatings and materials science (Augustyniak & Ming, 2011).
Safety and Hazards
Future Directions
Spiro[3.5]nonan-2-one is a versatile molecule with a wide range of applications in various fields, including medical, environmental, and industrial research. Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .
Properties
IUPAC Name |
spiro[3.5]nonan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNKZKFTQBNHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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